Triphenylsulfonium 1-((3-hydroxyadamantyl)methoxycarbonyl)difluoromethanesulfonate
CAS No.: 912290-04-1
Cat. No.: VC18671795
Molecular Formula: C31H32F2O6S2
Molecular Weight: 602.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 912290-04-1 |
|---|---|
| Molecular Formula | C31H32F2O6S2 |
| Molecular Weight | 602.7 g/mol |
| IUPAC Name | 1,1-difluoro-2-[(3-hydroxy-1-adamantyl)methoxy]-2-oxoethanesulfonate;triphenylsulfanium |
| Standard InChI | InChI=1S/C18H15S.C13H18F2O6S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;14-13(15,22(18,19)20)10(16)21-7-11-2-8-1-9(3-11)5-12(17,4-8)6-11/h1-15H;8-9,17H,1-7H2,(H,18,19,20)/q+1;/p-1 |
| Standard InChI Key | MMTQYTFKDNOQOV-UHFFFAOYSA-M |
| Canonical SMILES | C1C2CC3(CC1CC(C2)(C3)O)COC(=O)C(F)(F)S(=O)(=O)[O-].C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure integrates three functional domains:
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A triphenylsulfonium cation that facilitates solubility in organic solvents and stabilizes the sulfonate anion.
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A difluoromethanesulfonate anion responsible for acid generation via photolysis.
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A 3-hydroxyadamantyl methoxycarbonyl group that modifies acid strength and reduces diffusion length in resist films .
The adamantane moiety, a diamondoid hydrocarbon, imposes steric hindrance that minimizes unwanted acid migration during post-exposure baking. This structural feature is critical for achieving sub-20 nm feature sizes in modern semiconductor devices .
Physicochemical Properties
Key properties include:
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | 602.7 g/mol | Determines stoichiometry in formulations |
| Purity | ≥99.5% | Ensures consistent photoresist performance |
| UV Absorption Peak | 193–248 nm | Matches ArF excimer laser wavelengths |
| Thermal Decomposition | >200°C | Prevents degradation during processing |
The compound’s high thermal stability allows integration into photoresists requiring aggressive baking steps, while its tailored UV sensitivity enables precise spatial control of acid generation .
Synthesis and Manufacturing
Reaction Pathway
Industrial synthesis typically proceeds via a two-step anion metathesis:
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Quaternization: Triphenylsulfonium chloride reacts with silver(I) oxide to form the hydroxides intermediate.
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Anion Exchange: The intermediate undergoes metathesis with 1-((3-hydroxyadamantyl)methoxycarbonyl)difluoromethanesulfonic acid, yielding the target compound .
Critical process parameters include:
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Strict exclusion of moisture to prevent hydrolysis of the sulfonate group.
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Temperature control (<40°C) to avoid adamantane ring degradation.
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Use of aprotic solvents (e.g., dichloromethane) to maintain reaction efficiency .
Purification and Quality Control
Post-synthesis purification involves:
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Crystallization from ethyl acetate/hexane mixtures to remove ionic byproducts.
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Chromatographic techniques (silica gel, ion-exchange resins) for final polishing.
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QC Metrics:
Mechanistic Role in Photolithography
Acid Generation Mechanism
Upon 193 nm UV exposure, the compound undergoes heterolytic cleavage:
The released difluoromethanesulfonic acid (HSO₂CF₂OCOAd) catalyzes deprotection reactions in chemically amplified resists. The adamantyl group’s bulkiness confines acid diffusion to ≤5 nm, enabling ultrahigh-resolution patterning .
Performance in ArF Photoresists
Comparative studies demonstrate superior characteristics over traditional PAGs:
| Parameter | Conventional PAG | This Compound |
|---|---|---|
| Acid Strength (pKa) | ~1.5 | 0.8–1.2 |
| Diffusion Length (nm) | 10–15 | 3–5 |
| Photospeed (mJ/cm²) | 30–50 | 15–20 |
| LWR (3σ, nm) | 4.2 | 2.8 |
The combination of strong acid strength and minimal diffusion enables 14 nm half-pitch resolution in ArF immersion lithography, meeting 5 nm node requirements .
Recent Advancements and Research Directions
EUV Lithography Compatibility
Modifications to the adamantyl substituent have improved EUV (13.5 nm) sensitivity:
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Methacrylate-functionalized derivatives increase secondary electron capture cross-section by 40%.
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Fluorinated adamantane variants reduce outgassing during EUV exposure, minimizing contamination of optics .
Hybrid PAG Systems
Blending with onium salt co-PAGs (e.g., iodonium tetrakis(pentafluorophenyl)borate) achieves:
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Dose reduction: 22% lower energy requirements.
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Improved profile control: 89° sidewall angles vs. 84° for single-PAG systems.
Comparative Analysis with Related Photoacid Generators
Triphenylsulfonium 4-Oxo-1-Adamantyloxycarbonyldifluoromethanesulfonate
This structural analog (CAS 913269-98-4) differs by a ketone group at the adamantane 4-position:
| Property | 3-Hydroxyadamantyl Derivative | 4-Oxoadamantyl Derivative |
|---|---|---|
| Acid Strength (pKa) | 0.9 | 1.4 |
| Thermal Stability (°C) | 210 | 195 |
| EUV Sensitivity | 8 mJ/cm² | 12 mJ/cm² |
The 3-hydroxy variant’s stronger acidity and stability make it preferable for sub-7 nm nodes, while the 4-oxo derivative suits less aggressive nodes .
Non-Sulfonium PAGs
Compared to ionic iodonium salts and non-ionic nitrobenzyl esters, this compound offers:
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Lower LER: 1.2 nm vs. 1.8–2.4 nm.
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Reduced metal contamination: No halide counterions.
Industrial Applications and Formulation Strategies
Photoresist Composition
Typical ArF resist formulation:
| Component | Function | Weight % |
|---|---|---|
| Poly(4-hydroxystyrene) | Matrix resin | 80–85 |
| PAG (This compound) | Acid generator | 3–5 |
| Quaternary ammonium base | Acid quencher | 0.5–1 |
| Surfactant | Coating uniformity | 0.01–0.1 |
| Solvent (PGMEA) | Carrier | Balance |
PGMEA: Propylene glycol monomethyl ether acetate
Process Integration
Optimized processing parameters:
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